5-Trifluoromethyl-3h-pyrazol-3-one
Overview
Description
5-Trifluoromethyl-3h-pyrazol-3-one: is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 5-position. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Trifluoromethyl-3h-pyrazol-3-one typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The reaction is carried out in a refluxing mixture of methanol and water for three hours, followed by work-up and distillation to isolate the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable regioselective approaches. For instance, lithiation followed by electrophilic trapping in batch or flow mode is a common method . Bromination with N-bromosuccinimide (NBS) and subsequent functionalization are also used to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 5-Trifluoromethyl-3h-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: Alkylation with alkyl iodides in dimethylformamide (DMF) to form N-alkyl pyrazoles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Alkylation: Alkyl iodides in DMF.
Bromination: NBS in DMF.
Major Products:
N-alkyl pyrazoles: Formed through alkylation reactions.
Bromopyrazoles: Produced via bromination.
Scientific Research Applications
Chemistry: 5-Trifluoromethyl-3h-pyrazol-3-one is used as a building block in the synthesis of more complex heterocyclic systems . Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology and Medicine: The compound exhibits various biological activities, including antibacterial, anti-inflammatory, and anticancer properties . It is also used in drug discovery and development due to its ability to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials . Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and fungicides .
Mechanism of Action
The mechanism of action of 5-Trifluoromethyl-3h-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . The pyrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
2,4-Dihydro-3H-pyrazol-3-one: Another pyrazole derivative with similar structural features.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one: A related compound with a phenyl group at the 1-position.
Uniqueness: 5-Trifluoromethyl-3h-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity . The trifluoromethyl group significantly enhances its lipophilicity and stability, making it more effective in various applications compared to its analogs .
Biological Activity
5-Trifluoromethyl-3h-pyrazol-3-one is a heterocyclic compound known for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article provides an in-depth examination of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a trifluoromethyl group at the 5-position. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C4H3F3N2O |
Molecular Weight | 164.08 g/mol |
Melting Point | 85-87 °C |
Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study involving nucleosides derived from this compound demonstrated promising results against various cancer cell lines.
Case Study: Antitumor Activity
In a study published in Molecules, nucleosides synthesized from 5-Trifluoromethyl-2,4-dihydropyrazol-3-one showed varying degrees of cytotoxicity against the HL60 human promyelotic leukemia cell line. The IC50 values for selected compounds were as follows:
Compound | IC50 (µM) | Cell Line |
---|---|---|
3a | 20.2 ± 1.7 | HL60 |
3b | 16.4 ± 1.8 | HL60 |
3c | 27.2 ± 1.3 | HL60 |
Nucleoside 3b exhibited the highest potency with an IC50 value of 16.4 µM , indicating its potential as an effective anticancer agent .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including Neisseria gonorrhoeae. In vitro studies revealed a minimum inhibitory concentration (MIC) of 0.9 µg/mL , highlighting its potential as an antibacterial agent .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various experimental models. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances membrane permeability, allowing the compound to effectively reach intracellular targets and modulate signaling pathways associated with cancer proliferation and inflammation .
Activity Type | Mechanism Description |
---|---|
Anticancer | Induction of apoptosis via modulation of cell cycle proteins |
Antibacterial | Inhibition of bacterial cell wall synthesis |
Anti-inflammatory | Suppression of cytokine release |
Properties
IUPAC Name |
5-(trifluoromethyl)pyrazol-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALMTKIWOHXEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NC1=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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